N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
CAS No.:
Cat. No.: VC18914556
Molecular Formula: C15H24Cl2N2
Molecular Weight: 303.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24Cl2N2 |
|---|---|
| Molecular Weight | 303.3 g/mol |
| IUPAC Name | N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1 |
| Standard InChI Key | BABMCKVVGDIUCA-BMWMLVKTSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Introduction
Structural Characteristics
Molecular Architecture
N-((R)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride (C₁₅H₂₄Cl₂N₂) features a quinuclidine bicyclo[2.2.2]octane system, where the nitrogen atom at position 3 is bonded to an (R)-1-phenylethyl group. The dihydrochloride salt formation occurs via protonation of the amine groups, resulting in improved aqueous solubility . The compound’s stereochemistry is critical: the (R)-configured phenylethyl group and quinuclidine’s rigid structure create distinct spatial orientations that influence receptor-binding selectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄Cl₂N₂ | |
| Molecular Weight | 303.27 g/mol | |
| CAS Number | 128311-06-8 | |
| Solubility | >10 mg/mL in water | |
| Stereochemistry | (R)-1-phenylethyl, quinuclidin-3-amine |
Synthesis and Stereochemical Control
Chiral Synthesis Pathways
The enantioselective synthesis of N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride typically involves a reductive amination strategy. Langlois et al. (2007) demonstrated the use of 3-quinuclidinone and (R)-1-phenylethylamine in a stereocontrolled reaction . The imine intermediate is reduced with sodium borohydride (NaBH₄), yielding the desired (R,R)-configured amine. Subsequent salt formation with hydrochloric acid produces the dihydrochloride .
Key Synthetic Challenges
-
Stereochemical Purity: Trace impurities in starting materials (e.g., 3-quinuclidinone) can lead to diastereomer formation, necessitating chiral HPLC purification .
-
Salt Formation: Optimizing HCl stoichiometry ensures complete protonation without decomposition .
Pharmacological Profile
Receptor Binding and Mechanism of Action
N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride exhibits high affinity for serotonin 5-HT₃ receptors (Kd = 1.37 ± 0.21 nM) . De Paulis et al. (2007) identified its role as a radioligand for mapping 5-HT₃ distribution in rat entorhinal cortex, suggesting potential antiemetic and anxiolytic applications . Computational models predict additional interactions with muscarinic acetylcholine receptors, though in vivo validation remains pending.
Biological Activity Spectrum
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume